molecular formula C8H5F3N2S B15052179 2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile

2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile

Cat. No.: B15052179
M. Wt: 218.20 g/mol
InChI Key: VSESFVXQDYGDLQ-UHFFFAOYSA-N
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Description

2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile is an organic compound with the molecular formula C8H5F3N2S. It is characterized by the presence of an amino group, a trifluoromethyl group, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(trifluoromethyl)benzonitrile
  • 2-Amino-6-fluorobenzonitrile
  • 2-Amino-6-{[3-(trifluoromethyl)phenyl]sulfanyl}benzonitrile

Uniqueness

2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5F3N2S

Molecular Weight

218.20 g/mol

IUPAC Name

2-amino-6-(trifluoromethylsulfanyl)benzonitrile

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-3H,13H2

InChI Key

VSESFVXQDYGDLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)C#N)N

Origin of Product

United States

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